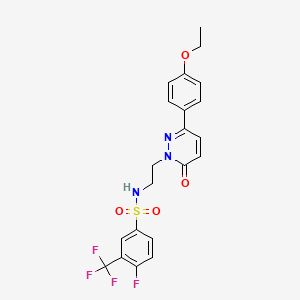
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a pyridazinone ring, an ethyl group, a fluorobenzenesulfonamide group, and multiple fluorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the ethoxyphenyl group could be introduced through a Friedel-Crafts alkylation, while the pyridazinone ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The ethoxyphenyl group and the fluorobenzenesulfonamide group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ethoxy group could be cleaved under acidic conditions, or the pyridazinone ring could be opened under basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple fluorine atoms could make the compound relatively nonpolar and lipophilic, which could affect its solubility in different solvents .科学的研究の応用
Synthesis and Structural Characterization
Researchers have developed methods for synthesizing various derivatives of benzenesulfonamide, aiming to investigate their potential biological activities. These synthetic efforts have led to compounds with diverse therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer activities. Notably, the synthesis processes often involve novel methodologies, such as microwave irradiation, which provide efficient routes to these potentially pharmacologically active compounds (Gul et al., 2016).
Antimicrobial Activity
Compounds derived from benzenesulfonamide have been evaluated for their antimicrobial properties against various bacterial and fungal strains. These studies have revealed that certain derivatives exhibit significant antimicrobial activity, highlighting their potential as leads for the development of new antimicrobial agents (Sarvaiya et al., 2019).
Anti-inflammatory and Analgesic Properties
Research into celecoxib derivatives, closely related to benzenesulfonamide compounds, has shown that these molecules can exhibit notable anti-inflammatory and analgesic effects. This suggests the therapeutic potential of these derivatives in managing pain and inflammation, with some compounds demonstrating comparable or superior efficacy to celecoxib, a well-known anti-inflammatory drug (Küçükgüzel et al., 2013).
Antioxidant and Anticancer Activities
Derivatives of benzenesulfonamide have also been explored for their antioxidant and anticancer properties. Some synthesized compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents. These findings are crucial for the development of new therapeutic strategies for cancer treatment, with specific compounds showing promise due to their high efficacy and selectivity (Gul et al., 2016); (Pişkin et al., 2020).
Enzymatic Inhibition
The inhibitory effects of benzenesulfonamide derivatives on various enzymes, such as carbonic anhydrase, have been extensively studied. These compounds exhibit potent inhibitory activity against different isoforms of the enzyme, which is relevant for conditions such as glaucoma, edema, and certain neurological disorders. The specificity and potency of these inhibitors make them valuable tools for exploring therapeutic avenues and understanding enzyme function (Gul et al., 2016).
将来の方向性
特性
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N3O4S/c1-2-32-15-5-3-14(4-6-15)19-9-10-20(29)28(27-19)12-11-26-33(30,31)16-7-8-18(22)17(13-16)21(23,24)25/h3-10,13,26H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXMGJSPSWBRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F4N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2961142.png)
![N-[(3-Chloro-4-fluorophenyl)methyl]-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2961146.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2961147.png)
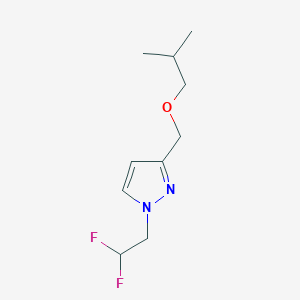
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2961150.png)

![5-[(2,2-difluoroethoxy)methyl]-1-methyl-3-nitro-1H-pyrazole](/img/structure/B2961153.png)
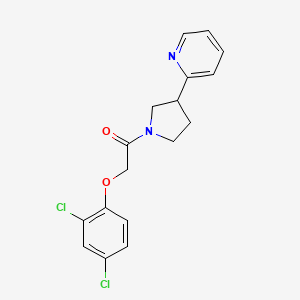
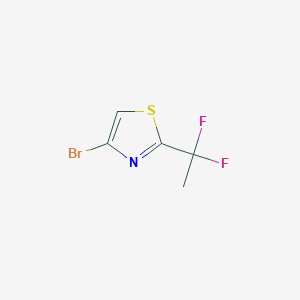
![7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
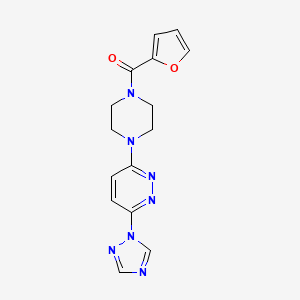
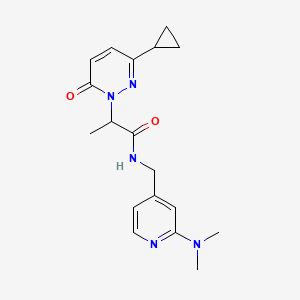
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2961163.png)
